5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of TMEDA (N,N,N’,N’-tetramethyl-ethane-1,2-diamine) to improve yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its antihistamine and antiserotonergic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol involves its interaction with specific molecular targets, such as histamine and serotonin receptors. By binding to these receptors, the compound can modulate their activity and produce various physiological effects. The pathways involved in these interactions are complex and may include signal transduction cascades and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: A closely related compound with similar antihistamine and antiserotonergic properties.
Clomipramine: Another related compound used as an antidepressant.
Amitriptyline: A tricyclic antidepressant with a similar chemical structure.
Uniqueness
5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and piperidinyl groups contribute to its unique pharmacological profile, distinguishing it from other related compounds.
Properties
CAS No. |
156458-93-4 |
---|---|
Molecular Formula |
C23H25NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-cyclopropyl-9-piperidin-1-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C23H25NO/c25-23(18-12-13-18)20-10-4-2-8-17(20)16-22(24-14-6-1-7-15-24)19-9-3-5-11-21(19)23/h2-5,8-11,16,18,25H,1,6-7,12-15H2 |
InChI Key |
UPLBRZUWLDDXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=CC=CC=C3C(C4=CC=CC=C42)(C5CC5)O |
Origin of Product |
United States |
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